2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a complex organic compound that features a tetrazole ring, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.
Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and conductivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological processes involving tetrazole and pyrazole derivatives.
Medicine
Drug Development: Due to its complex structure, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and pyrazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)acetamide
- **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide lies in its combination of a tetrazole ring, a pyrazole ring, and a methoxyphenyl group. This combination provides a unique set of chemical properties, such as the ability to form multiple types of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N7O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C19H17N7O3S/c1-29-15-9-7-14(8-10-15)26-19(21-23-24-26)30-12-17(27)20-16-11-18(28)25(22-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,22,27) |
InChI Key |
KZKKASRETMZFJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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